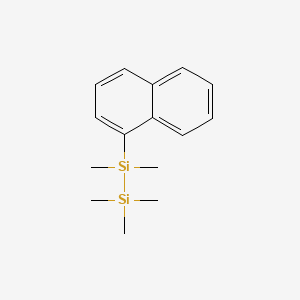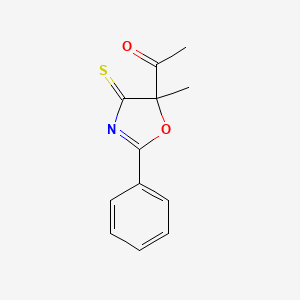
1-Butyl-1-methyl-2-propylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-1-methyl-2-propylcyclopropane is an organic compound with the molecular formula C11H22 It is a cyclopropane derivative, characterized by a three-membered carbon ring with butyl, methyl, and propyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methyl-2-propylcyclopropane can be synthesized through the reaction of alkenes with carbenes or carbenoid reagents. One common method involves the use of the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate that subsequently reacts with an alkene to form the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropane derivatives often involves similar carbene or carbenoid chemistry, scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures to ensure the stability of the highly strained cyclopropane ring.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-1-methyl-2-propylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopropane ring into more stable alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring, making it more reactive for further chemical transformations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated cyclopropanes.
Wissenschaftliche Forschungsanwendungen
1-Butyl-1-methyl-2-propylcyclopropane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific structural features.
Industry: Utilized in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1-Butyl-1-methyl-2-propylcyclopropane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: The simplest cyclopropane derivative, used as a reference compound.
1-Methyl-2-propylcyclopropane: A similar compound with a different substitution pattern.
Cyclopropane, 1-methyl-2-propyl-, trans-: A stereoisomer with different spatial arrangement of substituents.
Uniqueness: 1-Butyl-1-methyl-2-propylcyclopropane is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of butyl, methyl, and propyl groups provides a distinct steric and electronic environment, making it a valuable compound for studying structure-activity relationships in cyclopropane derivatives.
Eigenschaften
CAS-Nummer |
41977-34-8 |
|---|---|
Molekularformel |
C11H22 |
Molekulargewicht |
154.29 g/mol |
IUPAC-Name |
1-butyl-1-methyl-2-propylcyclopropane |
InChI |
InChI=1S/C11H22/c1-4-6-8-11(3)9-10(11)7-5-2/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
ACUGRDGEWGHXLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CC1CCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


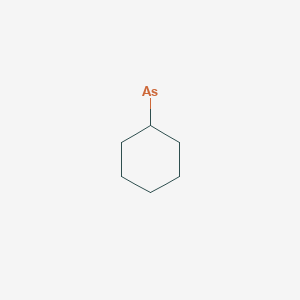
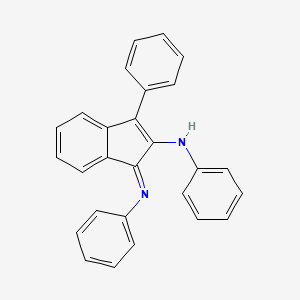

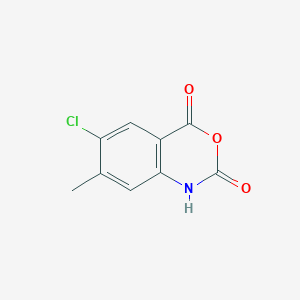
![7-{[(2-Hexyldecyl)oxy]methyl}pentadecane](/img/structure/B14660223.png)
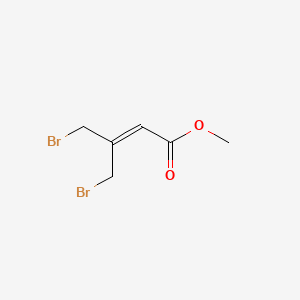
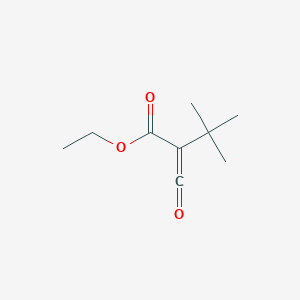
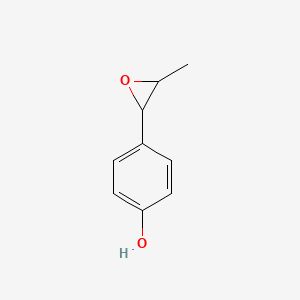

![4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione](/img/structure/B14660259.png)

![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
